Cas no 924717-04-4 (1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole)

1-({4-[4-(2-Phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole is a specialized benzotriazole derivative designed for applications in organic synthesis and material science. Its structure incorporates a phenylvinylsulfonyl-piperazine moiety, enhancing reactivity in cross-coupling and functionalization reactions. The benzotriazole core provides stability and versatility, making it suitable for use as a photostabilizer or intermediate in pharmaceuticals and agrochemicals. The compound's sulfonyl and carbonyl groups contribute to its solubility in polar organic solvents, facilitating its integration into complex synthetic pathways. Its well-defined molecular architecture ensures consistent performance in high-precision applications, such as polymer modification or bioactive molecule development. This compound is particularly valuable for researchers requiring tailored reactivity and controlled functional group interactions.
1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole structure
924717-04-4 structure
Product name:1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole
CAS No:924717-04-4
MF:C26H25N5O3S
MW:487.573404073715
CID:6022202
PubChem ID:16329258

1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole
    • Z109011580
    • 924717-04-4
    • EN300-26612122
    • Inchi: 1S/C26H25N5O3S/c32-26(23-12-10-22(11-13-23)20-31-25-9-5-4-8-24(25)27-28-31)29-15-17-30(18-16-29)35(33,34)19-14-21-6-2-1-3-7-21/h1-14,19H,15-18,20H2/b19-14+
    • InChI Key: YSPXZMJUUZTJQU-XMHGGMMESA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2C=CC(=CC=2)CN2C3C=CC=CC=3N=N2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 487.16781085g/mol
  • Monoisotopic Mass: 487.16781085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 838
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 96.8Ų

1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612122-0.05g
1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole
924717-04-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole

Professional Introduction to Compound with CAS No. 924717-04-4 and Product Name: 1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole

The compound with the CAS number 924717-04-4 and the product name 1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The benzotriazole core and the piperazine moiety are particularly noteworthy, as they are frequently incorporated into drug candidates for their ability to modulate various biological pathways.

Recent studies have highlighted the importance of benzotriazole derivatives in medicinal chemistry. These compounds exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the 2-phenylethenesulfonyl group in the molecular structure of this compound suggests potential interactions with biological targets that could be exploited for therapeutic purposes. This group is known for its ability to enhance binding affinity and selectivity, making it a valuable component in drug design.

The piperazine moiety is another critical feature of this compound, contributing to its potential biological activity. Piperazine derivatives are widely recognized for their role in central nervous system (CNS) drugs, where they often serve as scaffolds for compounds targeting neurotransmitter receptors. The specific arrangement of atoms in this compound's structure may influence its pharmacokinetic properties, including solubility, permeability, and metabolic stability. These factors are crucial for determining the compound's efficacy and safety profile in clinical settings.

Current research in the field of chemical biology has demonstrated that benzotriazole derivatives can interact with a variety of biological targets, including enzymes and receptors involved in signal transduction pathways. The 1H-1,2,3-benzotriazole core of this compound is particularly interesting because it can serve as a hinge-binding motif, allowing for precise interactions with protein targets. This capability makes it a promising candidate for developing small-molecule inhibitors or activators of key cellular processes.

In addition to its structural features, the compound's potential biological activity is influenced by its solubility and chemical stability. The presence of polar functional groups, such as the sulfonyl group and the amide bond, enhances its solubility in polar solvents, which is essential for formulation development. Furthermore, the stability of the benzotriazole ring under various conditions is critical for ensuring the compound's integrity during storage and administration.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. Techniques such as molecular docking and quantum mechanical calculations can provide insights into how the compound interacts with its intended targets. These computational methods have been instrumental in identifying lead compounds for further optimization and development.

The synthesis of this compound involves multiple steps, each requiring careful control of reaction conditions to ensure high yield and purity. The introduction of the 4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl group is particularly challenging due to its complex architecture. However, modern synthetic methodologies have made it possible to construct such molecules efficiently and with high precision.

Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. This process includes in vitro assays to assess its interaction with target proteins and cells, as well as preclinical studies to evaluate its safety and efficacy. The results of these studies are crucial for determining whether the compound progresses to clinical trials.

The potential applications of this compound are broad and span multiple therapeutic areas. For instance, its ability to modulate neurotransmitter receptors makes it a candidate for treating neurological disorders such as depression and anxiety. Additionally, its interaction with enzymes involved in inflammatory pathways suggests potential use in anti-inflammatory therapies.

In conclusion, the compound with CAS number 924717-04-4 and product name 1-({4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]phenyl}methyl)-1H-1,2,3-benzotriazole represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for further development. As research continues to uncover new applications for benzotriazole derivatives, this compound may play a crucial role in advancing therapeutic treatments for various diseases.

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